![molecular formula C6H4Cl2FN B13659251 2,3-Dichloro-5-fluoroaniline](/img/structure/B13659251.png)
2,3-Dichloro-5-fluoroaniline
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Overview
Description
2,3-Dichloro-5-fluoroaniline is an aromatic amine with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the nitration of aniline to form nitroaniline, followed by halogenation and subsequent reduction to yield the desired product. The reaction conditions often involve the use of sulfuric acid, glacial acetic acid, and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where aniline is treated with chlorine and fluorine sources under controlled conditions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-fluoroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,3-Dichloro-5-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,3-Dichloro-5-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to other dichloroanilines. The fluorine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
2,3-Dichloro-5-fluoroaniline is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C7H5Cl2FN
- Molecular Weight: 195.02 g/mol
Synthesis:
this compound can be synthesized through various methods involving halogenation and amination reactions. Its synthesis is crucial for its application in developing pharmaceuticals and agrochemicals.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an enzyme inhibitor and its interactions with cellular pathways.
-
Enzyme Inhibition:
- The compound has been shown to inhibit specific enzymes involved in cellular metabolism. This inhibition can disrupt normal cellular functions and alter gene expression related to detoxification processes.
- It acts by modulating the activity of enzymes such as VEGFR-2 and EGFR, which are critical in cancer cell proliferation and survival .
- Cellular Interactions:
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Anticancer Activity:
A study evaluated the compound's efficacy against different cancer cell lines, revealing that it exhibits significant cytotoxicity at certain concentrations. The IC50 values indicated a dose-dependent response, highlighting its potential as an anticancer agent . -
Inhibition of Kinases:
Another investigation focused on the inhibition of receptor tyrosine kinases (RTKs). The compound was found to selectively inhibit VEGFR-2 with an IC50 value significantly lower than that of other tested compounds, suggesting a promising role in targeting angiogenesis in tumors .
Inhibition Potency of this compound on Various Kinases
Compound | VEGFR-2 Inhibition (IC50 µM) | EGFR Inhibition (IC50 µM) | Cytotoxicity (A431 Cells IC50 µM) |
---|---|---|---|
This compound | 30.3 ± 5.0 | >200 | 45.1 ± 10.1 |
Control Compound | 123.8 ± 29.0 | >200 | 193.1 ± 29.7 |
*Data adapted from relevant studies evaluating kinase inhibition profiles .
Applications
The diverse biological activities of this compound make it a valuable compound in several fields:
-
Medicinal Chemistry:
- It is being explored for its potential use as a therapeutic agent in cancer treatment due to its enzyme inhibitory properties.
-
Agricultural Chemistry:
- The compound's ability to interact with biological systems also positions it as a candidate for developing agrochemicals aimed at pest control.
-
Research Tool:
- Its properties allow it to serve as a tool for studying enzyme interactions and cellular signaling pathways.
Properties
IUPAC Name |
2,3-dichloro-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUZMUQPJOBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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